![molecular formula C10H20N2O B13193427 3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL](/img/structure/B13193427.png)
3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their reactivity and versatility in synthetic chemistry, making them valuable in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL typically involves the reaction of azetidin-3-one with an aminomethylcyclohexane derivative. One common method involves the reduction of C-3 functionalized azetidin-2-ones using sodium borohydride in isopropanol, leading to the formation of the desired compound . Another approach includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, various oxidizing agents for oxidation, and different nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride typically yields diastereoselective products, while oxidation can lead to the formation of oxides or other oxidized derivatives .
Scientific Research Applications
3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and peptidomimetics.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-one: Another azetidine derivative with different functional groups.
Cyclohexylazetidine: A compound with a similar cyclohexyl group attached to the azetidine ring.
Uniqueness
3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL is unique due to its specific combination of an aminomethyl group and a cyclohexyl ring attached to the azetidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclohexyl]azetidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c11-6-9(4-2-1-3-5-9)10(13)7-12-8-10/h12-13H,1-8,11H2 |
InChI Key |
CPRFSYULWNBYRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN)C2(CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


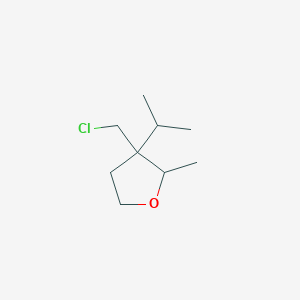
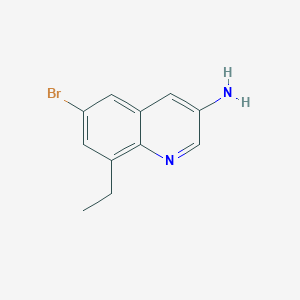
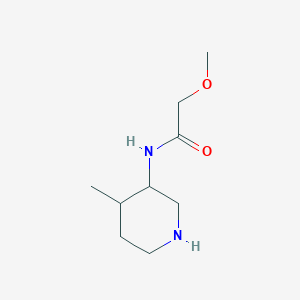
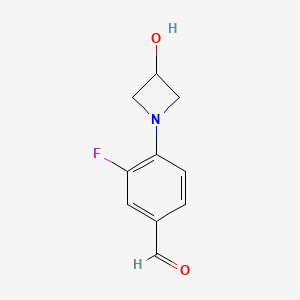
![Spiro[2.6]nonane-4-carboximidamide](/img/structure/B13193373.png)
![Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13193379.png)
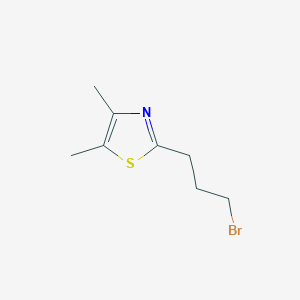
![({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13193396.png)


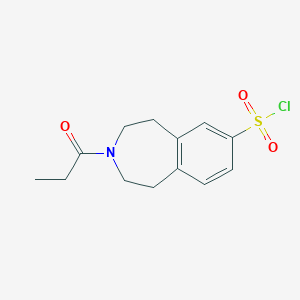
![tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B13193430.png)


